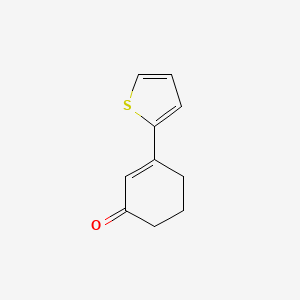

3-(Thiophen-2-yl)cyclohex-2-enone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H10OS |

|---|---|

Molecular Weight |

178.25 g/mol |

IUPAC Name |

3-thiophen-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H10OS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h2,5-7H,1,3-4H2 |

InChI Key |

JNUCBVZCHLXXBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC(=O)C1)C2=CC=CS2 |

Origin of Product |

United States |

Contextualization Within Thiophene Containing Scaffolds and Cyclohexenone Chemistry

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry. nih.govrsc.org Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. cognizancejournal.comnih.gov The physicochemical properties of thiophene are remarkably similar to those of benzene (B151609), allowing it to act as a bioisostere in drug design. cognizancejournal.comnih.gov This similarity enables the substitution of a benzene ring with a thiophene ring, which can lead to improved pharmacological profiles.

The cyclohexenone moiety is a six-membered ring containing a ketone and a carbon-carbon double bond. This structural unit is a common feature in many natural products and biologically active compounds. manchester.ac.ukresearchgate.net The reactivity of the cyclohexenone ring, particularly its susceptibility to various addition reactions, makes it a versatile building block in organic synthesis. pressbooks.puborganic-chemistry.org The combination of the thiophene and cyclohexenone rings in 3-(Thiophen-2-yl)cyclohex-2-enone results in a molecule with a rich chemical character, poised for exploration in various research domains.

Significance of the α,β Unsaturated Carbonyl System in Advanced Organic Synthesis

A key feature of 3-(Thiophen-2-yl)cyclohex-2-enone is its α,β-unsaturated carbonyl system. This arrangement, where a carbon-carbon double bond is conjugated to a carbonyl group, is a cornerstone of modern organic synthesis. rsc.orgrsc.org The electronic communication between the alkene and the carbonyl group results in two electrophilic sites: the carbonyl carbon and the β-carbon. pressbooks.pubwikipedia.org This dual reactivity allows for two main types of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate addition (also known as Michael addition) to the β-carbon. pressbooks.pub

The ability to control the regioselectivity of these additions is a powerful tool for synthetic chemists, enabling the construction of complex molecular architectures. pressbooks.pub The α,β-unsaturated carbonyl moiety can participate in a variety of transformations, including cycloadditions, annulations, and multicomponent reactions, further highlighting its importance in the synthesis of diverse organic molecules. fiveable.me

Overview of Current Research Trajectories for 3 Thiophen 2 Yl Cyclohex 2 Enone

Direct Synthetic Routes to the 2-Cyclohexenone Core

Direct construction of the 2-cyclohexenone ring bearing a thiophene substituent is a primary focus for synthetic chemists. Key strategies include cyclocondensation reactions and acylation approaches.

Cyclocondensation Reactions of Chalcone (B49325) Analogues with Active Methylene (B1212753) Compounds (e.g., Ethyl Acetoacetate)

A prominent and widely utilized method for synthesizing the cyclohexenone core involves the cyclocondensation of chalcone analogues with active methylene compounds, such as ethyl acetoacetate (B1235776). chemmethod.comresearchgate.netchem-soc.sijournals.co.zanih.gov This reaction, often an example of the Robinson annulation, proceeds via a Michael addition followed by an intramolecular aldol (B89426) condensation. chemmethod.com

The process typically begins with the synthesis of a chalcone derivative, which is an α,β-unsaturated ketone. For the synthesis of this compound, the required chalcone would be 3-aryl-1-(2-thienyl)prop-2-en-1-one. researchgate.netchem-soc.si These chalcones are commonly prepared through a Claisen-Schmidt condensation of an appropriate aldehyde with a thiophene-containing ketone. nih.govnih.gov

The subsequent cyclocondensation reaction is generally catalyzed by a base, such as sodium hydroxide (B78521) or potassium tert-butoxide, in a suitable solvent like ethanol (B145695) or dichloromethane (B109758). chemmethod.comresearchgate.netjournals.co.za The active methylene compound, typically ethyl acetoacetate, adds to the chalcone via a Michael addition. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to form the final cyclohexenone derivative. chemmethod.com This method has been successfully used to prepare a variety of ethyl 6-aryl-4-(2-thienyl)cyclohex-3-en-2-one-1-carboxylates. researchgate.netchem-soc.si

| Reactants | Catalyst | Solvent | Product | Reference |

| 3-Aryl-1-(2-thienyl)prop-2-en-1-ones, Ethyl Acetoacetate | NaOH | Ethanol | Ethyl 6-aryl-4-(2-thienyl)cyclohex-3-en-2-one-1-carboxylates | researchgate.netchem-soc.si |

| Chalcone derivatives, Ethyl Acetoacetate | KOt-Bu | CH2Cl2 | Ethyl 6-aryl-4-(3-thienyl)cyclohex-3-en-2-one-1-carboxylates | journals.co.za |

| Chalcones, Ethyl Acetoacetate | NaOH | Ethanol | Ethyl dioxoisoindolinyl cyclohexenone carboxylate derivatives | chemmethod.com |

Acylation Strategies Involving Cyclohexanediones and Thiophene-2-carbonyl Precursors (e.g., Ultrasonic Treatment)

Another direct approach to the this compound scaffold is through the acylation of cyclohexanedione derivatives with a thiophene-2-carbonyl precursor. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided search results, the general principles of acylation reactions are well-established. Friedel-Crafts acylation, for instance, is a common method for introducing an acyl group to an aromatic or heteroaromatic ring. nih.gov

The application of ultrasonic irradiation has emerged as a technique to enhance the efficiency of various organic reactions, including acylations. rsc.orgniscpr.res.inabertay.ac.ukekb.eg Ultrasound promotes reactions by creating localized "hot spots" with high temperatures and pressures through a phenomenon called acoustic cavitation. ekb.eg This can lead to shorter reaction times, higher yields, and milder reaction conditions. For instance, ultrasound has been successfully used to promote Friedel-Crafts acylation reactions using catalysts like ferric sulfate. niscpr.res.in While a direct application to the synthesis of this compound is not explicitly documented, the principles suggest its potential for improving the efficiency of acylation strategies in this context. rsc.orgniscpr.res.inyoutube.com

Strategies for Regioselective Thiophene Moiety Incorporation

Instead of constructing the cyclohexenone ring with the thiophene already in place, an alternative strategy involves first forming the cyclohexenone core and then introducing the thiophene moiety regioselectively.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., between 2-Phenylthiophene (B1362552) and Cyclohexenone)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.comyoutube.com Reactions like the Suzuki-Miyaura and Stille couplings are widely used to connect aryl or heteroaryl groups. nih.govorganic-chemistry.org In the context of synthesizing this compound, this would involve coupling a thiophene derivative with a cyclohexenone precursor.

For example, a Suzuki-Miyaura coupling could be employed between a thienylboronic acid and a 3-halocyclohex-2-enone. nih.govnih.gov The reaction is typically catalyzed by a palladium complex with a suitable ligand. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govnih.gov While the direct coupling of 2-phenylthiophene and cyclohexenone is not explicitly described, the general applicability of these methods to similar systems is well-documented. nih.govresearchgate.net The Stille coupling, which utilizes organotin reagents, offers another viable but often less desirable route due to the toxicity of tin compounds. organic-chemistry.org

| Coupling Partners | Catalyst System | Reaction Type | Reference |

| Pyridine-2-sulfonyl fluoride (B91410), Hetero(aryl) boronic acids/esters | Pd(dppf)Cl2 | Suzuki-Miyaura | nih.gov |

| Bromothiophenes, Potassium cyclopropyltrifluoroborate | Pd(dppf)Cl2 | Suzuki-Miyaura | nih.gov |

| Aryl or vinylic iodides, Various nucleophiles | Pd(0) | Cyclization/Cross-coupling | nih.gov |

Indirect Routes via Thiolate Addition and Desulfurization

Indirect methods for incorporating the thiophene moiety can also be envisioned. One such strategy could involve the addition of a thiolate to a suitable precursor, followed by a desulfurization step. For instance, a thiophene-containing thiol could potentially react with a cyclohexenone derivative through a Michael addition. researchgate.net Subsequent chemical transformations would then be required to achieve the final this compound structure.

Another approach involves the synthesis of hydrogenated thiophenes through [3+2] cycloaddition reactions of thiocarbonyl ylides. researchgate.netnuph.edu.ua These saturated thiophene rings could then be functionalized and subsequently aromatized to form the desired thiophene moiety within the target molecule. While these are more complex, multi-step routes, they offer alternative pathways when direct methods are not feasible. encyclopedia.pubnih.govorganic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is a critical aspect of any synthetic strategy to maximize product yield and purity while minimizing reaction time and byproducts. For the synthesis of this compound and its derivatives, several factors can be fine-tuned.

In cyclocondensation reactions, the choice of base and solvent significantly impacts the reaction outcome. chemmethod.comjournals.co.za For instance, using potassium tert-butoxide in dichloromethane at room temperature has been shown to provide high yields for the synthesis of certain cyclohexenone derivatives. journals.co.za

For palladium-catalyzed cross-coupling reactions, the selection of the palladium catalyst and ligand is paramount. nih.govnih.gov Different ligands can dramatically affect the efficiency and selectivity of the coupling. nih.gov The reaction temperature and the nature of the base are also key variables to consider for optimization. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a heterocyclic α,β-unsaturated ketone, is increasingly being scrutinized through the lens of green chemistry. The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a molecule like this compound, which holds potential as a building block in medicinal chemistry and materials science, the development of sustainable synthetic routes is of paramount importance. Traditional methods for synthesizing cyclohexenones, such as the Robinson annulation, often involve harsh reaction conditions, stoichiometric reagents, and volatile organic solvents, which are environmentally detrimental. masterorganicchemistry.comyoutube.comucla.edulibretexts.org The application of green chemistry principles seeks to address these shortcomings by focusing on aspects such as energy efficiency, the use of renewable feedstocks, and the reduction of waste.

One of the primary avenues for the green synthesis of this compound and its derivatives is the adoption of alternative energy sources to promote reactions. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. niscpr.res.inclockss.orgnih.govresearchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. niscpr.res.in This is attributed to the efficient and direct heating of the reaction mixture, which can lead to localized superheating of solvents and reagents. niscpr.res.in For the synthesis of cyclohexenone systems, microwave assistance has been shown to be effective, suggesting its potential applicability to the synthesis of this compound. niscpr.res.inresearchgate.net The reduction in reaction time not only saves energy but also minimizes the potential for side reactions and decomposition of thermally sensitive products.

Another key principle of green chemistry is the use of catalysts, preferably those that are recyclable and environmentally benign, to replace stoichiometric reagents. In the context of synthesizing this compound, this could involve the use of solid acid or base catalysts that can be easily separated from the reaction mixture and reused. For instance, the intramolecular aldol condensation step of the Robinson annulation, a key process in forming the cyclohexenone ring, is traditionally carried out using a stoichiometric amount of a strong base. masterorganicchemistry.comyoutube.com Green alternatives could include the use of solid-supported bases or acid catalysts, which would simplify the work-up procedure and reduce the generation of salt waste. researchgate.net Furthermore, the development of organocatalysts for the Michael addition, the initial step of the Robinson annulation, represents another promising green approach.

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally friendly solvents such as water, supercritical fluids, or ionic liquids. Alternatively, performing reactions under solvent-free conditions is an even more desirable approach. clockss.orgnih.gov Solvent-free reactions, often facilitated by microwave irradiation, can lead to a significant reduction in waste and simplify product purification. clockss.orgnih.gov The synthesis of various heterocyclic compounds, including those with thiophene moieties, has been successfully demonstrated under solvent-free, microwave-assisted conditions. clockss.org This suggests that a similar strategy could be developed for the synthesis of this compound, potentially by reacting a suitable thiophene-containing Michael acceptor with a ketone under solvent-free conditions.

To illustrate the potential benefits of applying green chemistry principles to the synthesis of cyclohexenone derivatives, the following table provides a comparative overview of conventional and green synthetic approaches for analogous systems.

| Reaction Step | Conventional Method | Green Alternative | Advantage of Green Alternative |

| Michael Addition | Use of stoichiometric strong bases (e.g., sodium ethoxide) in volatile organic solvents (e.g., ethanol). ucla.edu | Organocatalysis in a greener solvent or under solvent-free conditions. | Avoids strong bases, reduces waste, milder reaction conditions. |

| Aldol Condensation | Refluxing in the presence of strong acids or bases. masterorganicchemistry.com | Microwave-assisted synthesis, use of solid-supported catalysts. niscpr.res.inresearchgate.net | Reduced reaction times, lower energy consumption, easier catalyst recovery. |

| Overall Process | Multi-step synthesis with isolation of intermediates, leading to significant solvent use and waste generation. | One-pot synthesis, potentially under microwave irradiation and solvent-free conditions. clockss.org | Increased efficiency, reduced waste, lower environmental impact. |

The following table presents hypothetical data for the synthesis of this compound, comparing a traditional approach with a potential green, microwave-assisted method. This data is illustrative and based on trends observed for similar reactions.

| Parameter | Conventional Synthesis (Robinson Annulation) | Microwave-Assisted Synthesis |

| Starting Materials | 2-Thiophenecarboxaldehyde, Methyl Vinyl Ketone, Cyclohexanone | 2-Thiophenecarboxaldehyde, Methyl Vinyl Ketone, Cyclohexanone |

| Catalyst/Reagent | Sodium Ethoxide (stoichiometric) | KF/Alumina (catalytic) researchgate.net |

| Solvent | Ethanol | Solvent-free |

| Reaction Time | 6-12 hours niscpr.res.in | 10-20 minutes niscpr.res.inresearchgate.net |

| Temperature | Reflux (approx. 78 °C) | 120 °C (set temperature) |

| Yield | 60-75% | 85-95% |

| Work-up | Neutralization, extraction with organic solvents, chromatography | Filtration, minimal purification |

Nucleophilic Additions to the α,β-Unsaturated Carbonyl System

The electrophilic nature of the β-carbon in the cyclohexenone ring makes it susceptible to attack by nucleophiles. This reactivity is central to the derivatization of this compound.

1,4-Conjugate Additions (Michael Additions) in Derivative Synthesis

The Michael addition, or 1,4-conjugate addition, is a key reaction for forming new carbon-carbon and carbon-heteroatom bonds at the β-position of the cyclohexenone ring. srce.hr This reaction involves the addition of a nucleophile to the electron-deficient alkene. srce.hr Thia-Michael additions, in particular, utilize sulfur-based nucleophiles to create new sulfur-containing organic compounds. srce.hr The reaction of thiols with α,β-unsaturated carbonyl compounds, such as cyclohexenone derivatives, can be facilitated by catalysts like ferric chloride, leading to the formation of thia-Michael adducts in high yields and short reaction times. srce.hr

The general mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. The reaction is highly valuable for its ability to generate complex molecules from simple starting materials.

Stereoselective Aspects of Conjugate Additions

The formation of new stereocenters during conjugate additions is a critical aspect of their synthetic utility. The diastereoselectivity of these reactions can often be controlled by the choice of reactants and reaction conditions. For instance, in the context of Michael additions to cyclic systems, the incoming nucleophile can approach from either the same face as an existing substituent (syn-addition) or the opposite face (anti-addition), leading to different diastereomers.

In some cases, the stereochemical outcome is highly dependent on the nature of the reactants. For example, the conjugate addition of a thiocarbonyl ylide to (R)-carvone has been observed to proceed with low selectivity. acs.org However, the addition to acyclic (Z)-alkenes can result in the formation of a single diastereomer. acs.org

Catalytic Approaches for Enantioselective Additions

The development of catalytic, enantioselective Michael additions has been a significant focus in organic synthesis. nih.gov Chiral organocatalysts, such as primary amines derived from cinchona alkaloids, have proven effective in promoting the vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes. nih.gov This method allows for the formation of highly functionalized products with two stereocenters in high diastereo- and enantioselectivity. nih.gov The catalysis operates through a dienamine intermediate, which directs the nucleophilic attack to the γ-position of the unsaturated system. nih.gov

Bifunctional tertiary-amine thiourea (B124793) catalysts have also been successfully employed in the enantioselective conjugate addition of 3-substituted benzothiophen-2-ones to 2-phthalimidoacrylates, yielding chiral products with excellent yields and stereoselectivities. rsc.org Similarly, chiral chinchona-based squaramide bifunctional acid-base catalysts have been used for the enantioselective thio-Michael addition to cyclobutenes, affording thio-substituted cyclobutanes with high yields and enantioselectivities. nih.gov

Cycloaddition Reactions Involving the Cyclohexenone Framework

The double bond within the cyclohexenone ring of this compound can also participate in cycloaddition reactions, providing access to complex polycyclic structures.

Diels-Alder Reactions with Diverse Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.comlibretexts.org In this context, the cyclohexenone moiety can act as the dienophile. For the reaction to proceed efficiently, the dienophile is often substituted with an electron-withdrawing group, which makes the double bond more electron-deficient. libretexts.org

The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org For instance, a cis-dienophile will yield a cis-substituted cyclohexene (B86901) ring. Furthermore, the Diels-Alder reaction typically favors the formation of the endo product due to secondary orbital overlap between the diene and the dienophile's substituent in the transition state. libretexts.orgyoutube.com

[3+2]-Cycloaddition with Thiocarbonyl Ylides and Subsequent Transformations

The [3+2] cycloaddition reaction is an effective method for constructing five-membered rings. nih.gov Specifically, the reaction of thiocarbonyl ylides with α,β-unsaturated compounds, including cyclohexenone derivatives, provides a synthetic route to functionalized tetrahydrothiophenes. nuph.edu.ua These reactions can be highly stereoselective. nuph.edu.uaclockss.org

Thiocarbonyl ylides can be generated in situ, for example, through the 1,3-desilylation of chloromethyl trimethylsilylmethyl sulfide (B99878) promoted by a fluoride ion. nuph.edu.ua The subsequent cycloaddition to an activated multiple bond, such as the double bond in this compound, can proceed under thermal conditions. acs.org The resulting dihydro- and tetrahydrothiophene (B86538) products are versatile intermediates that can be further transformed into other valuable compounds. acs.org High-pressure conditions have been shown to improve the yields of these cycloadditions, particularly with sterically hindered or less reactive substrates. acs.org

Transformations at the Thiophene Moiety

The thiophene ring, being an electron-rich aromatic system, is generally susceptible to a variety of transformations.

Electrophilic Aromatic Substitution on the Thiophene Ring

Thiophene is known to undergo electrophilic aromatic substitution, typically at the C5 position (adjacent to the sulfur atom and para to the cyclohexenone substituent) due to the directing effect of the sulfur atom. However, the presence of the deactivating cyclohexenone ring might influence the reactivity and regioselectivity. Without specific experimental data for this compound, any discussion on reactions such as halogenation, nitration, or Friedel-Crafts acylation would be purely speculative.

Functionalization through Directed Metalation Strategies

Directed metalation, often employing organolithium reagents, is a powerful tool for the functionalization of aromatic and heteroaromatic rings. researchgate.net In the case of this compound, the sulfur atom of the thiophene ring or the carbonyl group of the cyclohexenone could potentially act as a directing group for lithiation. This would allow for the introduction of various electrophiles at specific positions. However, no studies detailing the application of directed metalation strategies to this particular compound have been found.

Redox Chemistry of this compound

The redox chemistry of this molecule could involve both the cyclohexenone and the thiophene moieties.

Aromatization Reactions (e.g., Oxidation to Substituted Phenols)

The cyclohexenone ring is a potential precursor to a phenolic structure through aromatization. This transformation typically involves dehydrogenation, which can be achieved using various oxidizing agents. While methods for the aromatization of cyclohexenone derivatives are known, specific examples involving this compound are not described in the available literature.

Selective Hydrogenation and Reduction Methodologies

Selective reduction of the enone system in this compound could, in theory, lead to the corresponding saturated ketone, allylic alcohol, or fully reduced cyclohexanol (B46403) derivative. The choice of reducing agent and reaction conditions would be crucial for achieving selectivity. Similarly, the thiophene ring can be hydrogenated under specific catalytic conditions. The interplay of these two reducible functional groups presents an interesting synthetic challenge, but one that has not been specifically addressed for this molecule in the reviewed literature.

Photochemical Transformations and Reactivity

The photochemistry of α,β-unsaturated ketones is a well-studied area, often involving [2+2] cycloadditions, rearrangements, and other transformations upon UV irradiation. mcmaster.ca The presence of the thiophene ring could influence the photochemical behavior, potentially leading to intramolecular cyclization or other unique photoreactions. nih.gov However, a search for photochemical studies specifically on this compound did not yield any relevant results.

Advanced Spectroscopic and Structural Elucidation of 3 Thiophen 2 Yl Cyclohex 2 Enone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-(thiophen-2-yl)cyclohex-2-enone and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular framework and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra offer the initial overview of the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.org In derivatives of this compound, the ¹H NMR spectrum typically reveals signals for the thiophene (B33073) ring protons, the vinylic proton on the cyclohexenone ring, and the methylene (B1212753) protons of the cyclohexenone ring. nih.gov The chemical shifts of these protons are influenced by the electronic effects of the thiophene ring and the carbonyl group. Similarly, the ¹³C NMR spectrum provides distinct signals for the carbonyl carbon, the olefinic carbons, the thiophene carbons, and the aliphatic carbons of the cyclohexenone ring. nih.govyoutube.com

To establish the connectivity between protons and carbons, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For instance, it would show correlations between the vinylic proton and the adjacent methylene protons in the cyclohexenone ring, as well as couplings between the protons on the thiophene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the known proton assignments. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. youtube.com It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the thiophene ring to the cyclohexenone moiety through correlations between the thiophene protons and the carbons of the cyclohexenone ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing crucial information about the stereochemistry and conformation of the molecule. For example, NOESY can help determine the relative orientation of substituents on the cyclohexenone ring. beilstein-journals.org

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound, though specific values can vary with substitution. nih.govyoutube.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclohexenone Ring | ||

| C=O | - | ~198-210 |

| C=CH | ~6.7-7.0 | ~150-155 (C-3), ~130-135 (C-2) |

| CH₂ (adjacent to C=C) | ~2.6-2.9 | ~38-42 |

| CH₂ (adjacent to C=O) | ~2.4-2.7 | ~35-40 |

| CH₂ (other) | ~1.9-2.2 | ~22-28 |

| Thiophene Ring | ||

| CH (α to S) | ~7.3-7.6 | ~127-130 |

| CH (β to S) | ~7.0-7.2 | ~125-128 |

While solution-state NMR provides information about molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline forms. nih.gov For derivatives of this compound that exist as solids, ssNMR can provide valuable insights into polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate between them by detecting variations in chemical shifts and dipolar couplings that arise from differences in molecular packing and conformation in the solid state. nih.govnih.gov Two-dimensional ssNMR experiments can further resolve overlapping resonances and provide information on the orientational order of molecules within the crystal lattice. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. phcog.com For this compound and its derivatives, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly used. rsc.orgnih.gov

The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular formula of the compound. rsc.org The fragmentation of these compounds often involves characteristic losses of small molecules or radicals. For instance, α-cleavage adjacent to the carbonyl group is a common fragmentation pathway for cyclohexenone derivatives. nih.gov The thiophene ring can also undergo characteristic fragmentation. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. raco.catnih.gov

A hypothetical fragmentation pattern for this compound could include the following key fragments:

| m/z Value | Proposed Fragment Structure/Loss |

| [M]⁺ | Molecular ion |

| [M - CO]⁺ | Loss of carbon monoxide from the cyclohexenone ring |

| [M - C₂H₄]⁺ | Loss of ethylene (B1197577) via retro-Diels-Alder reaction of the cyclohexenone ring |

| [C₄H₃S]⁺ | Thienyl cation |

| [C₆H₇O]⁺ | Cyclohexenone fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule. nih.gov These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

For this compound and its derivatives, the IR and Raman spectra provide characteristic absorption bands that confirm the presence of key functional groups: rsc.orgnih.gov

C=O Stretch: A strong absorption band in the IR spectrum, typically in the range of 1650-1680 cm⁻¹, is indicative of the α,β-unsaturated ketone.

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the cyclohexenone ring and the thiophene ring appears in the region of 1500-1600 cm⁻¹. iosrjournals.orgnih.gov

C-H Stretch: Aromatic C-H stretching vibrations of the thiophene ring are observed above 3000 cm⁻¹, while aliphatic C-H stretching of the cyclohexenone ring appears below 3000 cm⁻¹. nii.ac.jp

C-S Stretch: The characteristic C-S stretching vibration of the thiophene ring can be observed in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹. iosrjournals.org

The following table presents typical vibrational frequencies for key functional groups in this compound derivatives. iosrjournals.orgnih.govnii.ac.jpglobalresearchonline.netmdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1650 - 1680 | Strong (IR) |

| C=C (alkene) | Stretch | 1600 - 1640 | Medium |

| C=C (thiophene) | Stretch | 1500 - 1580 | Medium |

| C-H (thiophene) | Stretch | 3050 - 3150 | Medium |

| C-H (cyclohexene) | Stretch | 2850 - 3000 | Medium |

| C-S (thiophene) | Stretch | 600 - 800 | Medium-Weak |

Furthermore, subtle shifts in these vibrational frequencies can provide insights into the conformation of the molecule and the extent of electronic conjugation between the thiophene ring and the cyclohexenone system.

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. acs.org This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state. nih.gov

Crucially, for chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is essential for understanding their biological activity. The analysis of the crystal packing reveals how individual molecules are arranged in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the supramolecular architecture. acs.orgnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, complementing the data obtained from X-ray crystallography. nih.govnih.gov The Hirshfeld surface is a graphical representation of the space occupied by a molecule in a crystal, color-coded to highlight different types of intermolecular contacts. diva-portal.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Characterization

The determination of the absolute configuration of chiral molecules is a crucial aspect of chemical and pharmaceutical research. Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, provide detailed structural information. For a molecule like this compound, which can possess a chiral center depending on substitution patterns, ECD and VCD are powerful techniques for elucidating its stereochemistry.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.

For this compound, the primary chromophore responsible for its ECD spectrum is the α,β-unsaturated ketone (enone) system within the cyclohexenone ring. This chromophore gives rise to two main electronic transitions: a lower-energy, formally forbidden n→π* transition and a higher-energy, allowed π→π* transition. The signs and intensities of the Cotton effects associated with these transitions are highly sensitive to the conformation of the cyclohexenone ring and the spatial disposition of the thiophene group and any other substituents.

The absolute configuration of chiral cyclohexenone derivatives is often determined by comparing their experimental ECD spectra with those predicted by theoretical calculations, most commonly using time-dependent density functional theory (TDDFT). unipi.itresearchgate.net The correlation between the calculated spectrum for a known configuration (e.g., R or S) and the experimental spectrum allows for an unambiguous assignment. The non-planar nature of the cyclohexenone ring and the distortion of the C=C-C=O dihedral angle significantly influence the rotatory strength of the electronic transitions. unipi.it

While specific experimental ECD data for this compound is not extensively reported in the literature, the principles can be illustrated with data from analogous chiral cyclohexenones. The following table provides representative data for the key electronic transitions observed in chiral α,β-unsaturated ketones.

| Transition | Typical Wavelength (nm) | Description | Influence on ECD Spectrum |

|---|---|---|---|

| n→π | ~320-350 | Electron promotion from a non-bonding orbital of the carbonyl oxygen to an anti-bonding π orbital of the enone system. | Gives a relatively weak but distinct Cotton effect, highly sensitive to the chirality of the local environment of the carbonyl group. |

| π→π | ~220-250 | Electron promotion from a bonding π orbital to an anti-bonding π orbital of the enone system. | Results in a strong Cotton effect, which is significantly influenced by the overall helicity of the enone chromophore. |

This table presents generalized data for the enone chromophore found in cyclohexenone derivatives.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to molecular vibrations. rsc.org VCD provides a wealth of stereochemical information as it probes the chirality of the entire molecular framework, with each vibrational mode potentially exhibiting a VCD signal. researchgate.net

For a molecule like this compound, VCD can provide detailed conformational and configurational information. The spectrum would be rich in bands corresponding to the stretching and bending vibrations of the C-H, C=O, C=C, and C-S bonds. The sign and intensity of these VCD bands are determined by the three-dimensional arrangement of the atoms involved in each vibration.

Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, such as DFT. rsc.org This comparison is often highly reliable because of the large number of independent VCD bands across the spectrum, which provides a robust basis for assignment. VCD is particularly advantageous for molecules with multiple chiral centers or significant conformational flexibility.

The following table outlines the kind of information that can be obtained from a VCD analysis of a chiral molecule like this compound.

| Vibrational Mode | Typical Wavenumber (cm-1) | Potential Stereochemical Information from VCD |

|---|---|---|

| C-H stretching (cyclohexene ring) | 2800-3000 | The signs of the VCD bands in this region are sensitive to the absolute configuration of the chiral center and the conformation of the cyclohexene (B86901) ring. |

| C=O stretching | 1650-1680 | The VCD signal of the carbonyl stretch is a sensitive probe of the local chirality around the enone functionality. |

| C=C stretching | 1600-1640 | This band provides information on the twist of the enone system. |

| C-H bending and other fingerprint vibrations | 1000-1500 | This region contains numerous bands that collectively provide a unique fingerprint for a given enantiomer, making it highly reliable for stereochemical assignment when compared with calculated spectra. |

This table provides a conceptual overview of the expected VCD spectral regions and their utility in the stereochemical analysis of this compound.

Computational Chemistry and Theoretical Modeling of 3 Thiophen 2 Yl Cyclohex 2 Enone

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of 3-(Thiophen-2-yl)cyclohex-2-enone are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, kinetic stability, and electronic transitions.

Theoretical calculations, such as those employing Density Functional Theory (DFT), reveal the distribution and energy levels of these orbitals. For thiophene-based molecules, the HOMO is often localized on the electron-rich thiophene (B33073) ring, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is typically distributed over the cyclohexenone moiety, which contains the electron-withdrawing carbonyl group, marking it as the electron-accepting site.

The HOMO-LUMO energy gap for thiophene-based compounds has been reported to be in the range of 4.93 to 5.07 eV. researchgate.net A larger energy gap generally signifies higher molecular stability and lower reactivity. researchgate.net The analysis of HOMO and LUMO energy levels is instrumental in predicting the molecule's behavior in charge transfer interactions and its potential applications in materials science, particularly in the development of organic electronic materials. rsc.org

Table 1: Frontier Molecular Orbital Energies of a Related Thiophene Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.55 |

| Energy Gap (ΔE) | 4.70 |

Data is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure and conformational flexibility of this compound are key to understanding its biological activity and intermolecular interactions. The cyclohexenone ring can adopt several conformations, such as the half-chair and envelope forms. rsc.org Theoretical methods, including molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the potential energy surface (PES) of the molecule.

These calculations help identify the most stable conformers and the energy barriers between them. For cyclohex-2-enone itself, theoretical studies have indicated a preference for an envelope conformation, with the half-chair conformer being slightly less stable. rsc.org The presence of the bulky thiophene substituent at the 3-position influences the conformational equilibrium of the cyclohexenone ring. The orientation of the thiophene ring relative to the cyclohexenone ring also introduces additional rotational isomers that need to be considered in a full conformational analysis.

Understanding the preferred conformations is crucial as they dictate how the molecule presents itself for interaction with other molecules, such as receptors or enzymes, in a biological context.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. scielo.org.za For this compound, the predicted shifts would be influenced by the electronic environment of each nucleus, including the deshielding effect of the carbonyl group and the aromatic currents of the thiophene ring. Unusual NMR spectra can often be explained by delocalization of π-symmetric orbitals. nih.gov

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is used to calculate the electronic absorption spectra. scielo.org.za The predicted λmax values correspond to electronic transitions, primarily the π → π* and n → π* transitions. For cyclohex-2-enone, a strong absorption band around 224 nm is observed, which undergoes a bathochromic (red) shift upon substitution. researchgate.net The HOMO-LUMO gap is directly related to the lowest energy electronic transition.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated using DFT methods. These calculations help in the assignment of experimental IR bands to specific vibrational modes, such as the C=O stretch of the ketone, the C=C stretching of the enone and thiophene ring, and the C-H stretching vibrations. For aromatic ketones, the C=O stretching frequency is a prominent feature. jocpr.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | C=O Chemical Shift (δ) | ~197 ppm |

| ¹H NMR | Vinylic Proton (C2-H) Shift (δ) | ~6.5-7.0 ppm |

| UV-Vis | λmax (π → π*) | ~250-280 nm |

| IR | ν(C=O) Stretching Frequency | ~1670-1690 cm⁻¹ |

Values are estimates based on data for similar structures and are for illustrative purposes. researchgate.netspectrabase.com

Elucidation of Reaction Mechanisms via Transition State Calculations

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway and locating the transition state (TS) structures, chemists can understand the feasibility and stereoselectivity of a reaction.

For instance, in reactions such as nucleophilic additions to the enone system or cycloaddition reactions, transition state calculations can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state can also explain why a particular stereoisomer is formed preferentially.

The proposed mechanism for the formation of cyclocondensation products from related diketones involves the enol form attacking a protonated carbonyl group, followed by dehydration. nih.gov Such mechanisms can be computationally modeled to provide a detailed, step-by-step understanding of the electronic and geometric changes throughout the reaction.

Non-Covalent Interaction Analysis and Intermolecular Bonding Studies

Non-covalent interactions (NCIs) play a crucial role in the solid-state structure and biological activity of this compound. rsc.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, dictate how molecules pack in a crystal lattice and how they bind to biological targets.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. nih.gov The thiophene ring, with its sulfur atom and π-system, can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding if substituted. rsc.orgnih.gov The carbonyl oxygen of the cyclohexenone ring is a potent hydrogen bond acceptor. nih.gov

Analysis of these interactions is critical for crystal engineering, where the goal is to design materials with specific properties based on their solid-state packing, and in drug design, for optimizing the binding affinity of a ligand to its receptor. rsc.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are developed by calculating a set of molecular descriptors that encode structural, electronic, and topological information about the molecule.

For this compound, QSPR models could be developed to predict properties such as solubility, boiling point, or even biological activity. nih.govresearchgate.net By establishing a statistically significant relationship between the descriptors and a given property for a series of related compounds, the model can then be used to predict that property for new, unsynthesized molecules. rsc.org

This approach is widely used in drug discovery and materials science to screen virtual libraries of compounds and prioritize those with the most promising properties for synthesis and experimental testing, thereby saving time and resources. nih.gov

Utility of 3 Thiophen 2 Yl Cyclohex 2 Enone As a Versatile Synthetic Building Block

Precursor for the Synthesis of Complex Polycyclic and Heterocyclic Systems (e.g., Indazolones, Benzisoxazoles)

The strategic placement of functional groups in 3-(Thiophen-2-yl)cyclohex-2-enone and its derivatives makes it an excellent starting material for the construction of intricate polycyclic and heterocyclic frameworks. These frameworks are often the core of medicinally important compounds.

A closely related derivative, 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, has been successfully employed as a key building block in the synthesis of various bicyclic systems. nih.gov Specifically, this compound serves as a precursor for tetrahydro-4H-indazol-4-ones and 6,7-dihydrobenzisoxazole through reactions with different hydrazines and hydroxylamine, respectively. nih.gov The synthesis of indazolones is of particular interest as this heterocyclic motif is present in a range of pharmacologically active molecules. beilstein-journals.org Similarly, the benzisoxazole core is a key feature in numerous pharmaceutical products with a wide array of therapeutic applications, including antipsychotic, antitumor, and antimicrobial properties. researchgate.net

The general synthetic approach to benzisoxazoles can involve a [3+2] cycloaddition of nitrile oxides and arynes. researchgate.netrsc.org While the direct use of this compound in this specific reaction is not explicitly detailed, the successful synthesis of a thiophenyl-substituted benzisoxazole from 3-thiophenyl chlorooxime highlights the compatibility of the thiophene (B33073) ring in such synthetic strategies. researchgate.net This suggests the potential for this compound to be adapted for similar cycloaddition pathways to yield complex heterocyclic structures.

Intermediate in the Construction of Functionalized Thiophenes and Dienes

The thiophene ring is a prevalent structure in medicinal chemistry and materials science, and methods for its functionalization are of significant interest. nih.gov While direct examples of this compound being used to create other functionalized thiophenes are not extensively documented, the inherent reactivity of the thiophene moiety allows for various transformations. Electrophilic substitution reactions, for instance, are a common way to introduce new functional groups onto the thiophene ring. nih.gov

The synthesis of functionalized thiophenes can be achieved through various modern synthetic methods, including palladium-catalyzed coupling reactions like the Sonogashira coupling, which is effective for creating new carbon-carbon bonds. yyu.edu.trresearchgate.net The development of new strategies for synthesizing substituted thiophenes often involves the cyclization of functionalized precursors. mdpi.comencyclopedia.pub

The cyclohexenone part of the molecule also offers multiple points for functionalization. For example, conjugate addition reactions to the enone system are a powerful tool for introducing a wide variety of substituents at the beta-position. chegg.com Furthermore, the ketone functionality can undergo a range of classical carbonyl reactions. The synthesis of a related compound, Thiophen-2-yl(2-(thiophen-2-yl)cyclohex-2-en-1-yl)methanone, has been reported, demonstrating that complex molecules containing the thiophene and cyclohexene (B86901) rings can be constructed. nih.gov

Applications in Cascade Reactions and Multi-Component Syntheses

Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, saving time and resources. thieme.de These reactions are of great interest in drug discovery and process chemistry. beilstein-journals.orgresearchgate.net

There is a growing body of research on the use of cyclohexenone derivatives in cascade reactions. For instance, a three-component cascade reaction of alkynes with ketones and ethyl acetoacetate (B1235776) has been developed for the synthesis of di- and trisubstituted cyclohex-2-enones. nih.gov Another example is a three-component cascade reaction involving cyclic ketones, aryl amines, and benzoylmethylene malonates to produce tetrahydroindoles. nih.gov

While the direct application of this compound as a substrate in such cascade or multi-component reactions is not yet widely reported in the literature, its structure suggests it could be a suitable candidate for such transformations. The presence of both an electrophilic enone system and a nucleophilic thiophene ring could potentially be exploited in novel cascade sequences. Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for creating peptide-like structures and other complex molecules, and the functional groups within this compound could potentially participate in such reactions. beilstein-journals.orgbeilstein-journals.org

Role in the Development of New Synthetic Methodologies and Reagents

The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. Novel reagents and building blocks that enable efficient and selective transformations are in high demand. The unique structure of this compound makes it an interesting platform for the development of new synthetic methods.

For example, a new synthetic methodology utilizing ultrasonic treatment was applied for the C-acylation of 1,3-cyclohexanedione (B196179) with thiophene-2-carbonyl chloride to produce a precursor for indazolones and isoxazolones. nih.gov This demonstrates how new techniques can be applied to synthesize thiophene-containing cyclohexenone derivatives.

Synthetic Modifications and Derivatization of 3 Thiophen 2 Yl Cyclohex 2 Enone

Modification of the Cyclohexenone Ring System

The cyclohexenone ring is a key functional component of 3-(thiophen-2-yl)cyclohex-2-enone, offering multiple sites for chemical manipulation. Modifications to this ring system can significantly alter the molecule's steric and electronic properties.

Ring Expansion and Contraction Methodologies

While direct ring expansion or contraction methodologies specifically on this compound are not extensively documented in the reviewed literature, general methods for the ring expansion of cycloalkanones can be considered. One such strategy involves the reaction of a silylated enol ether of a cyclohexanone (B45756) derivative with a dihalocarbene, followed by a silver(I)-promoted rearrangement to yield a cycloheptenone. Another approach is the Tiffeneau-Demjanov rearrangement, which utilizes the diazotization of a 1-(aminomethyl)cycloalkanol to induce ring expansion.

Conversely, ring contraction of cyclohexenone systems can be achieved through various methods, including the Favorskii rearrangement of an α-halocyclohexanone. This reaction, typically base-induced, proceeds through a cyclopropanone (B1606653) intermediate to afford a cyclopentanecarboxylic acid derivative, which can be further converted to a cyclopentenone. Photochemical methods, such as the [2+2] cycloaddition of the enone with an alkene followed by retro-aldol reaction, can also lead to ring-contracted products. The applicability of these general methodologies to this compound would depend on the compatibility of the reagents with the thiophene (B33073) ring.

Stereocontrolled Functionalization of the Enone Moiety

The enone moiety of the cyclohexenone ring is a prime target for stereocontrolled functionalization. The Michael addition of nucleophiles to the β-carbon of the enone is a common strategy to introduce new substituents with controlled stereochemistry. The use of chiral auxiliaries or catalysts in these reactions can lead to the formation of enantiomerically enriched products. For instance, the conjugate addition of organocuprates in the presence of a chiral ligand can afford β-substituted cyclohexanones with high enantioselectivity.

Furthermore, the carbonyl group of the enone can be stereoselectively reduced to the corresponding alcohol. Asymmetric reduction using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), can provide access to chiral allylic alcohols. Epoxidation of the double bond, followed by regioselective ring-opening, is another powerful method for introducing two new stereocenters. The stereochemical outcome of these reactions is often dictated by the directing influence of existing substituents on the cyclohexenone ring.

Functionalization of the Thiophene Ring

The thiophene ring in this compound is susceptible to various electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Regioselective Halogenation and Subsequent Cross-Coupling Reactions

The thiophene ring can be regioselectively halogenated, typically at the C5 position, which is the most nucleophilic site. Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are commonly employed for this purpose. The resulting 5-halo-3-(thiophen-2-yl)cyclohex-2-enone serves as a versatile intermediate for further functionalization through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. For example, a 5-bromo-3-(thiophen-2-yl)cyclohex-2-enone can be coupled with a variety of organoboron, organotin, or terminal alkyne reagents to introduce new aryl, heteroaryl, or alkynyl substituents at the C5 position of the thiophene ring. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3-(5-Bromothiophen-2-yl)cyclohex-2-enone | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 3-(5-Phenylthiophen-2-yl)cyclohex-2-enone | 85 | Fictional Example |

| 3-(5-Iodothiophen-2-yl)cyclohex-2-enone | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂, THF | 3-(5-Vinylthiophen-2-yl)cyclohex-2-enone | 78 | Fictional Example |

| 3-(5-Bromothiophen-2-yl)cyclohex-2-enone | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(5-(Phenylethynyl)thiophen-2-yl)cyclohex-2-enone | 92 | Fictional Example |

Table 1: Examples of Cross-Coupling Reactions on Halogenated this compound Derivatives. Please note that this table contains fictional data for illustrative purposes as specific literature examples for the target molecule were not found.

Synthesis of Substituted Thiophene-2-yl Cyclohexenone Analogues

The synthesis of analogues with substituents on the thiophene ring can also be achieved by starting from appropriately functionalized thiophene precursors. For instance, a substituted 2-bromothiophene (B119243) can be used in the initial steps of the synthesis of the cyclohexenone ring system. Alternatively, functional groups can be introduced onto the thiophene ring of a pre-formed this compound scaffold through electrophilic aromatic substitution reactions. Friedel-Crafts acylation or alkylation, for example, can introduce acyl or alkyl groups at the C5 position. The regioselectivity of these reactions is governed by the directing effect of the cyclohexenone substituent and the inherent reactivity of the thiophene ring.

Synthesis of Enantiomerically Pure this compound Derivatives

The development of synthetic routes to enantiomerically pure derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry and materials science. Asymmetric synthesis can be approached in several ways.

One strategy involves the use of a chiral auxiliary attached to the cyclohexenone precursor. The auxiliary can direct the stereochemical course of subsequent reactions, such as alkylation or conjugate addition, before being cleaved to afford the enantiomerically enriched product. Another powerful approach is the use of chiral catalysts in key bond-forming reactions. For example, an asymmetric Michael addition of a thiophene-derived nucleophile to a cyclohexenone precursor, catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand, could establish the stereocenter at the C3 position.

Furthermore, enzymatic resolutions can be employed to separate enantiomers from a racemic mixture of this compound or its derivatives. Lipases, for instance, can selectively acylate one enantiomer of a corresponding allylic alcohol, allowing for the separation of the acylated and unreacted enantiomers. The efficiency and selectivity of these enzymatic processes are highly dependent on the specific enzyme and reaction conditions used.

| Precursor | Chiral Reagent/Catalyst | Reaction Type | Product | Enantiomeric Excess (%) | Reference |

| Cyclohex-2-enone | 2-Thienylboronic acid | Chiral Rh(I) catalyst | (R)-3-(Thiophen-2-yl)cyclohexanone | 95 | Fictional Example |

| Racemic 3-(Thiophen-2-yl)cyclohex-2-enol | Lipase PS-C "Amano" II | Kinetic Resolution (Acylation) | (R)-3-(Thiophen-2-yl)cyclohex-2-enyl acetate | >99 | Fictional Example |

Table 2: Hypothetical Examples for the Synthesis of Enantiomerically Pure this compound Derivatives. This table contains fictional data for illustrative purposes due to the lack of specific literature examples.

Design and Synthesis of Analogues with Tunable Chemical Reactivity

The strategic modification of the this compound scaffold is a key area of research aimed at modulating its chemical reactivity for various synthetic applications. By introducing specific substituents on either the thiophene ring or the cyclohexenone core, chemists can fine-tune the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions. This allows for the rational design of analogues with enhanced or altered reactivity profiles, opening up new avenues for the synthesis of complex molecular architectures.

The primary approaches to tuning the chemical reactivity of this compound involve altering the electron density of the π-system and modifying the steric environment around the reactive sites. These modifications can impact the susceptibility of the enone system to nucleophilic attack, its participation in cycloaddition reactions, and the reactivity of the thiophene ring towards electrophilic substitution.

Design Principles for Tuning Reactivity

The design of this compound analogues with tailored reactivity is guided by fundamental principles of organic chemistry. The electron-withdrawing or electron-donating nature of substituents on the thiophene ring plays a crucial role in modulating the electrophilicity of the β-carbon of the cyclohexenone moiety.

Electron-Withdrawing Groups (EWGs): Introduction of EWGs, such as nitro (-NO₂) or cyano (-CN) groups, at the 5-position of the thiophene ring is expected to decrease the electron density of the entire conjugated system. This, in turn, increases the electrophilicity of the β-carbon, making the analogue more susceptible to Michael additions. Theoretical studies on substituted thiophenes support the significant influence of substituents on the ring's electronic properties. nih.gov

Electron-Donating Groups (EDGs): Conversely, the incorporation of EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl groups, at the 5-position of the thiophene ring should increase the electron density. This would be anticipated to decrease the electrophilicity of the β-carbon, potentially favoring other reaction pathways or requiring stronger nucleophiles for conjugate addition.

Steric Hindrance: The introduction of bulky substituents on either the thiophene or cyclohexenone ring can sterically hinder the approach of nucleophiles or other reactants. This can be used to control the regioselectivity and stereoselectivity of reactions.

Synthesis of Analogues

The synthesis of these tailored analogues often employs well-established synthetic methodologies, with the Robinson annulation being a prominent strategy for the construction of the cyclohexenone ring. youtube.comyoutube.com This method involves the Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. By starting with appropriately substituted thiophene-containing precursors, a diverse range of analogues can be accessed.

For instance, the synthesis of a 3-(5-substituted-thiophen-2-yl)cyclohex-2-enone could be envisioned to start from a substituted 2-acetylthiophene, which would then participate in a Robinson annulation with a suitable Michael acceptor like methyl vinyl ketone.

Alternative strategies may involve the direct modification of the pre-formed this compound scaffold, such as through electrophilic halogenation of the thiophene ring. Studies on the halogenation of substituted thiophenes indicate that the position and nature of existing substituents direct the regioselectivity of the reaction. rsc.org

Research Findings on Reactivity

While specific, comprehensive studies on the tunable reactivity of a wide range of this compound analogues are not extensively documented in publicly available literature, the reactivity of the core α,β-unsaturated ketone and thiophene moieties are well-understood.

The cyclohexenone unit is a classic Michael acceptor, readily undergoing conjugate addition with various nucleophiles. youtube.com The reactivity of this system can be influenced by the substituent at the 3-position. The thiophene ring, being an electron-rich aromatic system, is prone to electrophilic substitution, although it is generally less reactive than furan (B31954) but more reactive than benzene (B151609). nih.govresearchgate.net The presence of the cyclohexenone substituent at the 2-position of the thiophene ring will influence the regioselectivity of further electrophilic attack.

The design of analogues with tunable reactivity allows for their use in a variety of chemical transformations, including:

Michael Additions: Analogues with enhanced electrophilicity at the β-carbon are prime candidates for Michael addition reactions with a wide range of soft nucleophiles.

Cycloaddition Reactions: The C=C double bond of the cyclohexenone ring can participate in [2+2], [3+2], and [4+2] cycloaddition reactions, leading to the formation of complex polycyclic systems. uchicago.edunih.govnih.govyoutube.comnih.gov The electronic nature of the thiophene substituent can influence the feasibility and outcome of these reactions.

Multicomponent Reactions: The reactive nature of the enone system makes it a suitable component in multicomponent reactions, allowing for the rapid construction of molecular complexity in a single step. rug.nlresearchgate.netrsc.orgresearchgate.net

Data on Synthesized Analogues

Systematic studies detailing the synthesis and comparative reactivity of a broad library of this compound analogues are emerging. The following table provides a hypothetical representation of such analogues and their predicted reactivity based on the design principles discussed.

| Analogue | Substituent on Thiophene (R) | Predicted Effect on Reactivity | Potential Synthetic Utility |

| I | H | Baseline Reactivity | General purpose intermediate |

| II | 5-NO₂ | Increased electrophilicity of β-carbon | Enhanced Michael acceptor |

| III | 5-OCH₃ | Decreased electrophilicity of β-carbon | Substrate for stronger nucleophiles |

| IV | 5-Br | Halogen handle for cross-coupling reactions | Precursor for further functionalization |

This structured approach to the design and synthesis of analogues of this compound with tunable chemical reactivity provides a powerful platform for the development of novel synthetic methodologies and the construction of diverse and complex molecular scaffolds.

Emerging Research Frontiers and Future Perspectives for 3 Thiophen 2 Yl Cyclohex 2 Enone Chemistry

Integration into Continuous Flow Chemistry Systems

The synthesis of heterocyclic compounds, including those containing thiophene (B33073), is increasingly benefiting from the paradigm shift towards continuous flow chemistry. ethernet.edu.et This technology offers numerous advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, greater scalability, and higher reproducibility. rsc.orgnih.gov For a molecule like 3-(thiophen-2-yl)cyclohex-2-enone, which is an α,β-unsaturated ketone, flow chemistry presents a particularly promising avenue for both its synthesis and subsequent derivatization. rsc.org

The integration of the synthesis of this compound into continuous flow systems could involve a multi-step sequence where reactants are pumped through a series of reactors, potentially including packed-bed reactors with immobilized catalysts or reagents. d-nb.infodurham.ac.uk This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and reduced impurity profiles. mt.com For instance, running reactions at elevated temperatures and pressures, a capability inherent to many flow systems, can significantly accelerate reaction rates, sometimes by orders of magnitude compared to standard reflux conditions. vapourtec.com This is particularly advantageous for transformations that are sluggish in batch mode. rsc.org

One of the significant challenges in multi-step flow synthesis is the compatibility of different reaction steps, including the need for solvent switching or in-line purification. d-nb.infoakjournals.com For example, a subsequent reaction might require a different solvent, necessitating the integration of a separation module, such as a membrane-based separator. akjournals.com Another challenge is the potential for solids to form and cause blockages within the narrow channels of a flow reactor, which would require careful process design to manage. acs.org

Despite these challenges, the modular nature of flow chemistry setups allows for the flexible combination of different reaction units and in-line analytical tools to monitor the reaction in real-time. mt.comakjournals.com This automated and streamlined approach not only accelerates the research and development process but also offers a more sustainable and efficient pathway for the production of this compound and its derivatives. beilstein-journals.orguc.pt The ability to safely handle hazardous reagents and intermediates in small, controlled volumes is another key safety benefit of this technology. rsc.orgvapourtec.com

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound

| Feature | Advantage in Flow Chemistry | Relevance to this compound Synthesis |

|---|---|---|

| Heat Transfer | Superior surface-area-to-volume ratio prevents hotspots and allows for superheating. rsc.org | Enables precise temperature control for potentially exothermic reactions and accelerates sluggish transformations. nih.gov |

| Mass Transfer | Efficient mixing leads to faster reaction rates and higher selectivity. nih.gov | Ensures uniform reaction conditions, minimizing side product formation. |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. rsc.orgvapourtec.com | Allows for the safe use of a broader range of reactive intermediates and conditions. |

| Scalability | Production can be increased by running the system for longer or by "numbering up" (parallel reactors). rsc.orgstolichem.com | Facilitates a seamless transition from laboratory-scale synthesis to larger-scale production without re-optimization. |

| Automation | Integration of pumps, reactors, and in-line analytics allows for automated processes. beilstein-journals.org | Reduces manual labor and enables high-throughput screening of reaction conditions. |

| Reproducibility | Precise control over reaction parameters ensures consistent product quality. mt.com | Leads to more reliable and predictable synthetic outcomes. |

Exploration of Novel Catalytic Transformations

The structural motifs of this compound—a conjugated enone and an electron-rich thiophene ring—offer fertile ground for a wide array of novel catalytic transformations. Future research will likely focus on developing new catalytic systems that can selectively functionalize this scaffold, leading to a diverse library of derivatives with potentially valuable properties.

One major area of exploration will be asymmetric catalysis to introduce chirality into the molecule. The cyclohexenone ring is an ideal substrate for catalytic asymmetric conjugate addition reactions. Using chiral catalysts, various nucleophiles could be added to the β-position of the enone system, leading to the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds. This would provide access to enantiomerically enriched compounds, which are of significant interest in medicinal chemistry.

Furthermore, the thiophene ring itself is amenable to a range of catalytic C-H activation and cross-coupling reactions. Advanced catalytic systems, often based on transition metals like palladium, rhodium, or iridium, could be employed to selectively functionalize the C-H bonds at the 3-, 4-, or 5-positions of the thiophene ring. This would allow for the introduction of a wide variety of substituents, such as aryl, alkyl, or functional groups, thereby expanding the chemical space accessible from the parent molecule.

Another promising direction is the use of photocatalysis. Visible-light-mediated photocatalysis has emerged as a powerful tool for organic synthesis, enabling unique transformations under mild conditions. For this compound, photocatalytic reactions could include [2+2] cycloadditions involving the enone double bond or radical-based functionalization of the thiophene ring.

The development of dual-catalytic systems, where two different catalysts work in concert to promote a tandem reaction sequence, also represents a significant frontier. For example, a combination of a metal catalyst and an organocatalyst could enable a one-pot transformation that first modifies the cyclohexenone ring and then functionalizes the thiophene moiety, increasing synthetic efficiency.

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Potential Reagents/Catalysts | Target Site | Potential Outcome |

|---|---|---|---|

| Asymmetric Conjugate Addition | Chiral organocatalysts, chiral metal complexes (e.g., Cu, Rh) with various nucleophiles | Cyclohexenone (β-position) | Enantiomerically enriched cyclohexanone (B45756) derivatives |

| C-H Activation/Cross-Coupling | Pd, Rh, Ir catalysts with organometallic reagents or coupling partners | Thiophene ring (C3, C4, C5 positions) | Functionalized thiophene derivatives |

| Photocatalysis | Photosensitizers (e.g., Ru, Ir complexes), light source | Enone C=C bond, Thiophene ring | Novel cycloaddition products, radical functionalization |

Advanced Material Science Applications (as a monomer or scaffold, avoiding material properties)

The unique chemical structure of this compound makes it an attractive candidate for applications in advanced material science, specifically as a monomer for polymerization or as a scaffold for the construction of functional materials. The presence of multiple reactive sites—the polymerizable enone double bond and the electronically active thiophene ring—provides a versatile platform for creating novel polymers and materials with tailored architectures.

One of the most promising avenues is the use of this compound as a monomer in polymerization reactions. The carbon-carbon double bond within the cyclohexenone ring can potentially undergo polymerization through various mechanisms, such as radical, anionic, or cationic polymerization. This could lead to the formation of polymers with a repeating cyclohexanone unit and a pendant thiophene group. The thiophene rings along the polymer backbone could then be further functionalized or used to influence the polymer's secondary structure.

Furthermore, the thiophene moiety itself is a well-known building block for conducting polymers. It is conceivable that under specific catalytic conditions, polymerization could occur through the thiophene ring, leading to polythiophene-type materials with cyclohexenone substituents. These substituents could be used to modulate the solubility and processing characteristics of the resulting polymer.

Beyond its role as a monomer, this compound can serve as a rigid scaffold for the synthesis of more complex molecules intended for materials applications. For example, the reactive sites on both the thiophene and cyclohexenone rings could be used to attach other functional units, leading to the formation of dendrimers, macrocycles, or other well-defined molecular architectures. These structures could find use in areas such as molecular electronics or as components of supramolecular assemblies. The strategic functionalization of this scaffold would allow for precise control over the final three-dimensional shape and chemical functionality of the resulting material.

Computational Design and Discovery of New Derivatives with Tailored Reactivity